2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the sulfonylation of the azetidine ring, and the coupling of these intermediates with the dihydropyridazinone moiety.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide.
Sulfonylation of the Azetidine Ring: The azetidine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with Dihydropyridazinone: The final step involves coupling the sulfonylated azetidine with the dihydropyridazinone moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to the corresponding oxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, oxazoline derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group and oxazole ring are likely key to its activity, allowing it to form strong interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- **1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl [4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea .
- **4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .
Uniqueness
The uniqueness of 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-12-19(13(2)28-21-12)29(25,26)22-10-14(11-22)23-18(24)9-8-16(20-23)15-6-4-5-7-17(15)27-3/h4-9,14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUKTWIUQLGNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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